
4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid, or MTTFCA, is a novel compound with a wide range of potential applications in the fields of scientific research and laboratory experiments. It has several unique properties that make it an attractive option for researchers and scientists, including its ability to act as a reagent in chemical reactions, its high solubility in water and organic solvents, and its low toxicity. In
Wissenschaftliche Forschungsanwendungen
Electrochromic Devices
The compound can be used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles . These polymers have been found to be promising anodic materials for electrochromic devices . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of these polymers decreases their HOMO and LUMO energy levels . This results in the display of various colors from reduced to oxidized states .
Organic Synthesis
The compound can serve as an intermediate in organic synthesis . It can be used in the production of a variety of other compounds, contributing to the diversity and complexity of organic chemistry .
Biologically Active Molecules
The compound can be involved in the synthesis of biologically active molecules . These molecules have potential applications in various fields such as medicine and biology .
Inhibitors for Cancer Cell Proliferation
The compound can be used in the synthesis of lactate dehydrogenase inhibitors . These inhibitors can potentially be used against cancer cell proliferation .
Antituberculosis Drugs
The compound can be used in the synthesis of PA-824 analogs . These analogs can potentially be used as antituberculosis drugs .
Pesticides and Insecticides
The compound can be used in the synthesis of pesticide molecules . It can also be used in the synthesis of insecticides .
Biological Activity Molecules
The compound can be used in the synthesis of biological activity molecules . These molecules can have various applications in biological research and medicine .
Modulators of Survival Motor Neuron Protein
The compound can be used in the synthesis of modulators of survival motor neuron protein . These modulators can potentially have applications in the treatment of diseases such as spinal muscular atrophy .
Wirkmechanismus
Target of Action
The compound 4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . Without specific information on the targets of 4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid, it’s challenging to summarize the affected pathways and their downstream effects.
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Thiazole derivatives have been reported to exhibit diverse biological activities
Eigenschaften
IUPAC Name |
4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3S/c1-6-9(11(17)18)20-10(16-6)7-2-4-8(5-3-7)19-12(13,14)15/h2-5H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTYOXYHOQDJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

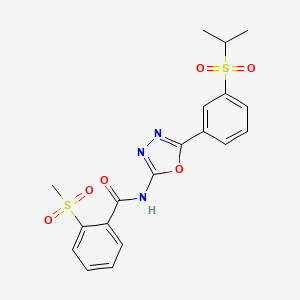

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2803379.png)

![4-methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B2803382.png)
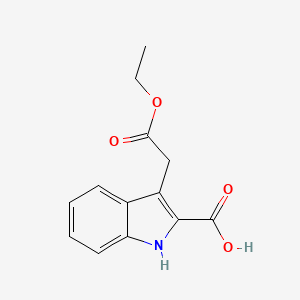
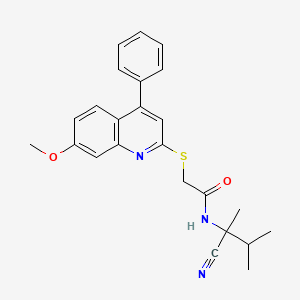
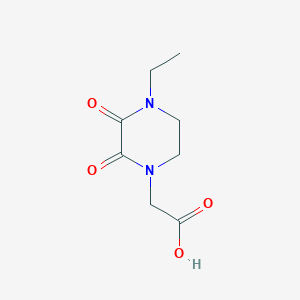
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2803386.png)
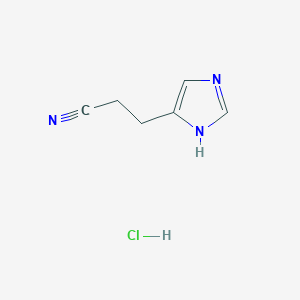
![3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2803390.png)
![2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2803393.png)
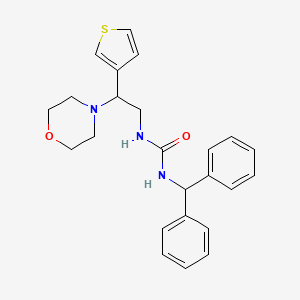
![2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2803398.png)